molecular formula C32H31N5O3 B606981 (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

Cat. No. B606981
M. Wt: 533.632
InChI Key: NQAMTZUVRFRJCZ-VMMYIZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBPR112 is a potent EGFR inhibitor (IC50=487 nM) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. DBPR112), DBPR112 not only displayed a potent inhibitory activity against EGFRL858R/T790M double mutations but also exhibited tenfold potency better than the third-generation inhibitor, osimertinib,against EGFR and HER2 exon 20 insertion mutations. Overall, pharmacokinetic improvement through lead-to-candidate optimization yielded fourfold oral AUC better that afatinib along with F = 41.5%, an encouraging safety profile, and significant antitumor efficacy in in vivo xenograft models. DBPR112 is currently undergoing phase 1 clinical trial in Taiwan.

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Synthesis of Novel Derivatives : Various chemical compounds, such as pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and others, have been synthesized using derivatives structurally related to (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide. These compounds exhibited moderate effects against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Investigation of Fluorescence Binding : Derivatives of p-hydroxycinnamic acid related to the compound were synthesized and their interactions with bovine serum albumin (BSA) were investigated. This included studies on thermodynamic parameters, binding constants, and conformational changes in BSA (Meng, Zhu, Zhao, Yu, & Lin, 2012).

  • Synthesis and Antimicrobial Activity : A series of novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, synthesized using a method related to the enaminone of the compound , were investigated for their antimicrobial and anticancer activity. These compounds showed a pronounced inhibitory effect on the growth of tested cell lines (Al-Bogami, Saleh, & Moussa, 2018).

Synthesis of Heterocyclic Compounds

  • Utility in Heterocyclic Synthesis : The compound has been used as a key intermediate for the synthesis of various heterocyclic compounds such as pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds were characterized by different spectral data and used in pharmacological studies (Fadda, Etman, El-Seidy, & Elattar, 2012).

  • Synthesis of Pyrimidine Derivatives : Related compounds have been used to prepare various pyrimidine derivatives, showcasing their versatility in the synthesis of heterocyclic compounds with potential pharmacological activities (Bevk, Grošelj, Meden, Svete, & Stanovnik, 2007).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Some derivatives, like pyrazolo[1,5-a]pyrimidines, linked to a thiazolo[3,2-a]benzimidazole moiety and related to the compound , were synthesized and tested for in-vitro antitumor activity. Significant antitumor activity was observed against specific cancer cell lines (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).

  • Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Derivatives of the compound showed potent antitumor activity against human breast adenocarcinoma cell lines, highlighting its relevance in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

properties

Product Name

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

Molecular Formula

C32H31N5O3

Molecular Weight

533.632

IUPAC Name

(S,E)-4-(dimethylamino)-N-(3-(4-((2-hydroxy-1-phenylethyl)amino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide

InChI

InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1

InChI Key

NQAMTZUVRFRJCZ-VMMYIZNOSA-N

SMILES

O=C(NC1=CC=CC(C2=C(C3=CC=CC=C3)OC4=NC=NC(N[C@@H](C5=CC=CC=C5)CO)=C42)=C1)/C=C/CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DBPR112;  DBPR-112;  DBPR 112; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide
Reactant of Route 3
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide
Reactant of Route 5
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide
Reactant of Route 6
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

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